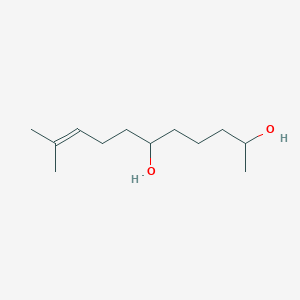![molecular formula C39H49N B14294169 N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline CAS No. 113236-17-2](/img/structure/B14294169.png)
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is an organic compound that features a pyrene moiety attached to a long alkyl chain, which is further connected to an aniline group with two methyl substituents. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the functional versatility of aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-pyrenylmagnesium bromide to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline exerts its effects involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the aniline group can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar structure but lacks the long alkyl chain.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains phenyl groups instead of methyl groups on the aniline nitrogen.
Uniqueness
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is unique due to the presence of the long alkyl chain, which enhances its solubility and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and expands its range of applications.
Eigenschaften
CAS-Nummer |
113236-17-2 |
|---|---|
Molekularformel |
C39H49N |
Molekulargewicht |
531.8 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(15-pyren-1-ylpentadecyl)aniline |
InChI |
InChI=1S/C39H49N/c1-40(2)36-28-21-31(22-29-36)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-32-23-24-35-26-25-33-19-16-20-34-27-30-37(32)39(35)38(33)34/h16,19-30H,3-15,17-18H2,1-2H3 |
InChI-Schlüssel |
SIKRSRPKYRPMNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


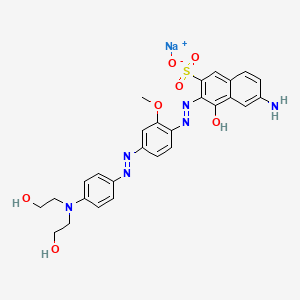

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
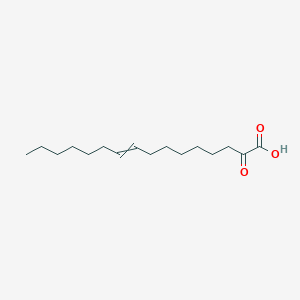

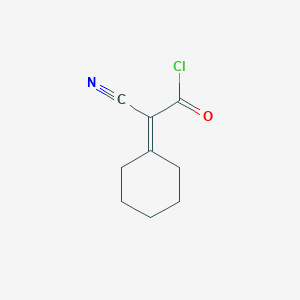
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
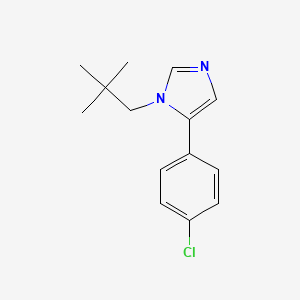
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
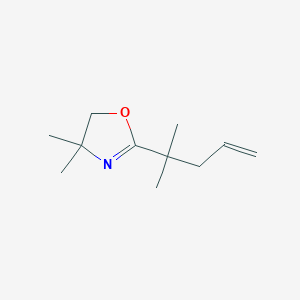
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)


